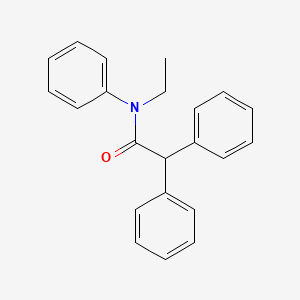![molecular formula C21H30N2O2 B6026217 7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026217.png)
7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane is a novel compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.5]decane.
Mecanismo De Acción
The mechanism of action of 7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane is not well understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. It has also been found to have a low binding affinity for human serum albumin, which may contribute to its favorable pharmacokinetic properties. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane is its potential as a lead compound for the development of new anticancer agents. However, one limitation is the lack of information on its mechanism of action, which makes it difficult to optimize its pharmacological properties.
Direcciones Futuras
For research on 7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane include:
1. Determining the exact mechanism of action of the compound.
2. Optimizing its pharmacological properties through structural modifications.
3. Evaluating its efficacy and safety in animal models.
4. Investigating its potential as a therapeutic agent for other diseases such as fungal infections and bacterial infections.
5. Developing new synthetic approaches for the compound to improve its yield and purity.
6. Studying its interactions with other drugs and potential drug-drug interactions.
7. Investigating its potential as a diagnostic tool for cancer detection.
In conclusion, this compound is a promising compound with potential pharmacological properties. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties. The compound has potential as a lead compound for the development of new anticancer agents and may have applications in the treatment of other diseases such as fungal infections and bacterial infections.
Métodos De Síntesis
The synthesis method of 7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane involves the reaction of cyclopropylmethylamine with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 1,2-dibromoethane to form the spirocyclic compound.
Aplicaciones Científicas De Investigación
7-(cyclopropylmethyl)-2-[(4-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decane has shown potential pharmacological properties such as antitumor, antifungal, and antibacterial activities. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and colon cancer. Additionally, it has been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Propiedades
IUPAC Name |
1-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-17-3-7-19(8-4-17)25-14-20(24)23-12-10-21(16-23)9-2-11-22(15-21)13-18-5-6-18/h3-4,7-8,18H,2,5-6,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVGCRZVMYVPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC3(C2)CCCN(C3)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S*,4S*)-2-(2-{3-[3-(2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}ethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6026143.png)
![N-(4-acetylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6026153.png)
![7-(3-ethyl-1H-1,2,4-triazol-5-yl)-9-(4-fluorophenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6026160.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6026167.png)
![1-tert-butyl-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6026184.png)

![3-methyl-N-(1-{1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B6026209.png)
![5-(1H-indol-1-ylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6026218.png)
![N-[1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6026234.png)
![4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol](/img/structure/B6026242.png)
![2-(2,4-dichlorophenoxy)-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]acetohydrazide](/img/structure/B6026247.png)
![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-3-methoxy-2-naphthamide](/img/structure/B6026255.png)
![methyl 1-{2-hydroxy-3-[3-(1-pyrrolidinylmethyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6026260.png)